1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone
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Description
1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone is a useful research compound. Its molecular formula is C18H14ClNO and its molecular weight is 295.77. The purity is usually 95%.
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Mechanism of Action
Target of Action
A similar compound, 1,3,4-oxadiazoles derivatives, has been shown to bind to the5-HT1A receptor . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in various neuropsychiatric disorders.
Mode of Action
Benzylic compounds typically react viaSN1 or SN2 pathways , depending on the degree of substitution . In these reactions, the benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Biochemical Pathways
The interaction with the 5-ht1a receptor suggests that it may influenceserotonergic signaling pathways . Serotonin is a key neurotransmitter involved in mood regulation, and alterations in serotonergic signaling are associated with various psychiatric conditions.
Pharmacokinetics
The physicochemical and pharmacokinetic properties of similar compounds have been predicted using software like discovery studio .
Result of Action
Compounds that interact with the 5-ht1a receptor, like the similar compound mentioned earlier, can influenceneuronal activity and potentially have antidepressant effects .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-phenylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c19-16-11-9-14(10-12-16)13-20-17(7-4-8-18(20)21)15-5-2-1-3-6-15/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLANVZKQWUNRLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=O)N2CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.